

The Intricacies of Reactivity: An In-depth Technical Guide to 4-Nitrophenyl Salicylate

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Compound of Interest

Compound Name: 4-Nitrophenyl salicylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl salicylate, a salicylate ester, is a compound of significant interest in various chemical and biochemical research areas. Its unique structural features, combining a salicylic acid moiety with a 4-nitrophenol leaving group, impart a versatile reactivity profile. This guide provides a comprehensive technical overview of the reactivity of **4-Nitrophenyl salicylate**, detailing its synthesis, key reactions, and applications as a chemical probe. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, enzymology, and drug development.

Core Chemical and Physical Properties

4-Nitrophenyl salicylate is a solid at room temperature with a melting point of approximately 148 °C.^[1] Its structure features an ester linkage that is susceptible to nucleophilic attack, a phenolic hydroxyl group that can participate in intramolecular catalysis, and a nitro group on the phenyl ring that enhances the leaving group potential of the 4-nitrophenoxide ion.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ NO ₅	[2][3]
Molecular Weight	259.21 g/mol	[2][3]
CAS Number	17374-48-0	[1][2][4]
Melting Point	148 °C	[1]
Physical State	Solid	[1]
Color	Very Pale Yellow	[1]

Synthesis of 4-Nitrophenyl Salicylate

The synthesis of **4-Nitrophenyl salicylate** is typically achieved through the esterification of salicylic acid with 4-nitrophenol. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Experimental Protocol: Synthesis via DCC Coupling

Materials:

- Salicylic acid
- 4-Nitrophenol
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP) (catalyst)
- Dichloromethane (DCM) (solvent)
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate

- Standard laboratory glassware and purification apparatus

Procedure:

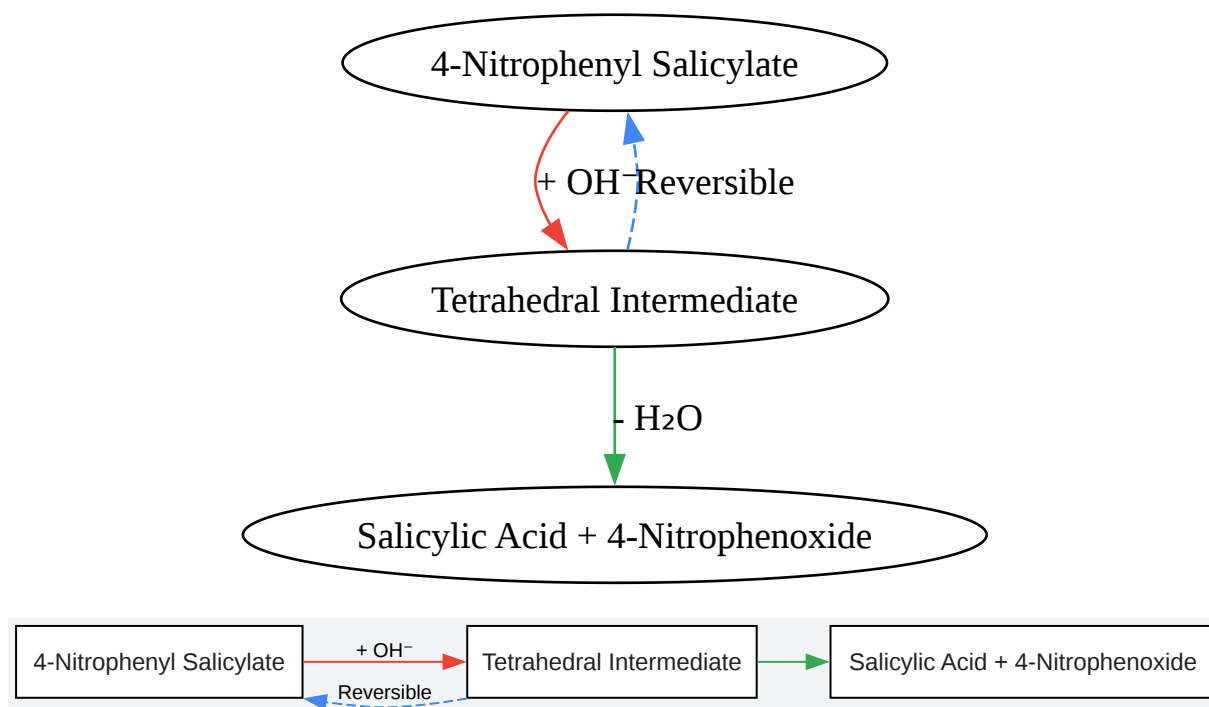
- **Reaction Setup:** In a round-bottom flask, dissolve salicylic acid (1 equivalent) and 4-nitrophenol (1.1 equivalents) in anhydrous dichloromethane.
- **Addition of Catalyst:** Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
- **Initiation of Reaction:** Cool the mixture in an ice bath and add a solution of DCC (1.2 equivalents) in dichloromethane dropwise with stirring.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- **Workup:**
 - Filter the reaction mixture to remove the DCU precipitate.
 - Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure **4-Nitrophenyl salicylate**.^[5]
- **Characterization:** Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Reactivity Profile

The reactivity of **4-Nitrophenyl salicylate** is dominated by the susceptibility of its ester linkage to nucleophilic attack. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxide an excellent leaving group, facilitating reactions such as hydrolysis and aminolysis. Furthermore, the ortho-hydroxyl group of the salicylate moiety can act as an intramolecular catalyst.

Hydrolysis

4-Nitrophenyl salicylate undergoes hydrolysis to yield salicylic acid and 4-nitrophenol. This reaction can be monitored spectrophotometrically by measuring the absorbance of the released 4-nitrophenoxide ion at approximately 400-410 nm under basic conditions.[6] The rate of hydrolysis is significantly influenced by pH.



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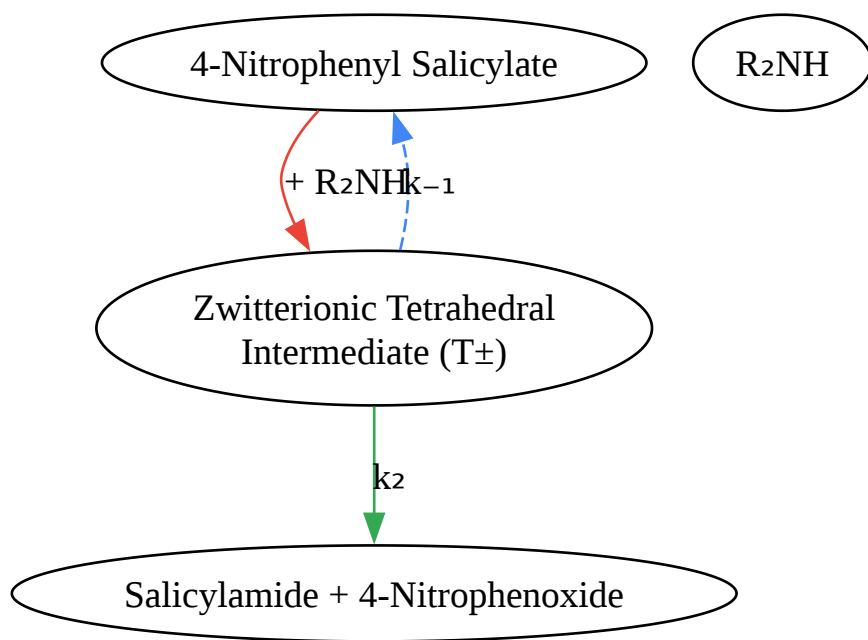
Quantitative Data on Alkaline Hydrolysis:

Condition	Second-Order Rate Constant (k_{OH}) [M ⁻¹ s ⁻¹]
Aqueous solution, 25 °C	Varies with co-solvent

Note: Specific rate constants are highly dependent on solvent composition and temperature.

Aminolysis

The reaction of **4-Nitrophenyl salicylate** with amines (aminolysis) yields the corresponding salicylamide and 4-nitrophenol. Kinetic studies of aminolysis with various secondary alicyclic amines have been conducted to elucidate the reaction mechanism.[7][8] The reaction is typically monitored by observing the release of the 4-nitrophenoxide ion spectrophotometrically.



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Quantitative Data on Aminolysis with Secondary Alicyclic Amines:

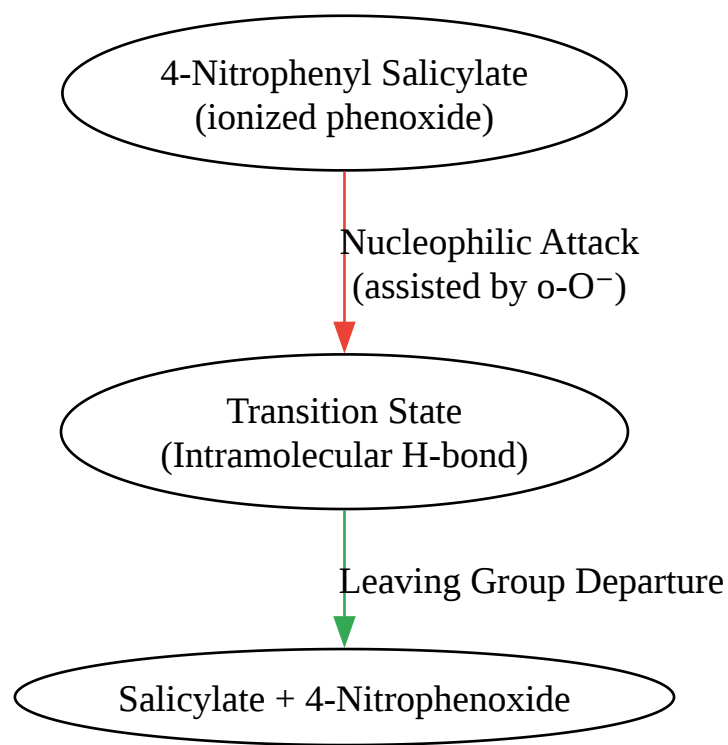
Amine	Second-Order Rate Constant (k_N) [$M^{-1}s^{-1}$]
Piperidine	Varies with conditions
Morpholine	Varies with conditions

Note: The reaction mechanism can shift between stepwise and concerted depending on the amine and solvent.[7][8]

Intramolecular Catalysis

A key feature of the reactivity of **4-Nitrophenyl salicylate** is the potential for intramolecular catalysis by the ortho-hydroxyl group. This group can act as a general acid or general base,

accelerating the cleavage of the ester bond. This phenomenon leads to a significant rate enhancement compared to its para-substituted analog, 4-nitrophenyl 4-hydroxybenzoate.



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Applications as a Chemical Probe

The facile, spectroscopically detectable release of 4-nitrophenol upon cleavage makes **4-Nitrophenyl salicylate** and related esters valuable tools for studying enzyme kinetics. They are frequently used as chromogenic substrates for various hydrolases, particularly esterases and lipases.^{[9][10]}

Experimental Protocol: Enzyme Assay Using 4-Nitrophenyl Salicylate

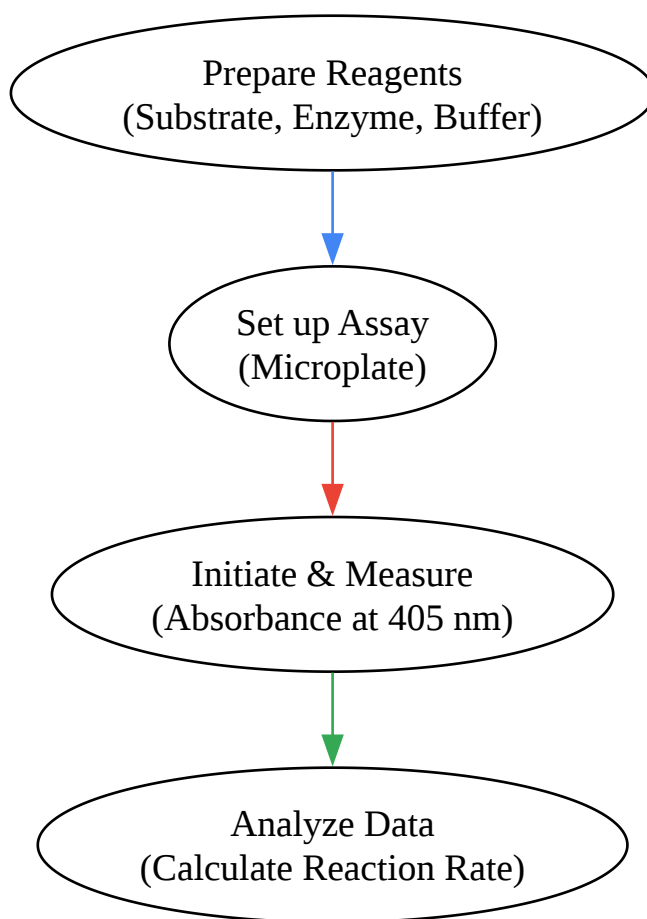
Materials:

- **4-Nitrophenyl salicylate** stock solution (in a suitable organic solvent like DMSO or ethanol)
- Enzyme solution

- Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Preparation of Reagents:
 - Prepare a series of dilutions of the **4-Nitrophenyl salicylate** stock solution in the assay buffer to achieve the desired final substrate concentrations.
 - Prepare the enzyme solution to the desired concentration in the assay buffer.
- Assay Setup:
 - In the wells of a 96-well microplate, add the assay buffer.
 - Add the enzyme solution to the test wells and an equal volume of buffer to the blank wells.
 - Pre-incubate the plate at the desired assay temperature.
- Initiation and Measurement:
 - Initiate the reaction by adding the **4-Nitrophenyl salicylate** solution to all wells.
 - Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time.
- Data Analysis:
 - Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.
 - Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
 - The concentration of the product (4-nitrophenol) can be determined using its molar extinction coefficient.



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Conclusion

4-Nitrophenyl salicylate is a versatile molecule with a well-defined reactivity profile that makes it a valuable tool in chemical and biochemical research. Its susceptibility to nucleophilic attack, coupled with the potential for intramolecular catalysis and the convenient spectroscopic properties of its cleavage product, ensures its continued use in studies of reaction mechanisms and enzyme kinetics. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for researchers to explore its potential in their respective fields.

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